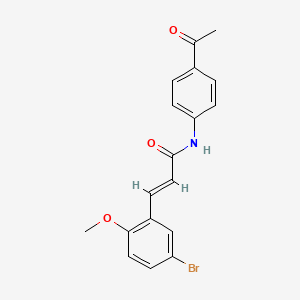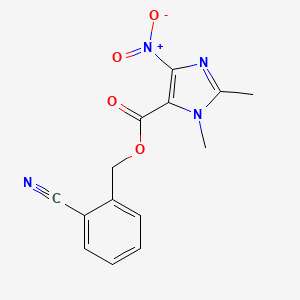![molecular formula C14H11BrN2O3 B6096099 5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B6096099.png)
5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 4-hydroxyaniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting Schiff base is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form quinones.
Reduction: The imine group (C=N) can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide has been investigated for its potential biological activities and coordination chemistry. Schiff bases, in general, are known for their antimicrobial, antifungal, and anticancer properties. This compound, with its specific functional groups, may exhibit similar activities and is of interest in medicinal chemistry for drug development.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide is largely dependent on its ability to form complexes with metal ions and interact with biological targets. The Schiff base can coordinate with metal ions through the nitrogen and oxygen atoms, forming stable complexes. These complexes can then interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the metal ion coordinated.
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
- 5-bromo-2-hydroxy-3-methoxybenzylidene-4-methoxybenzohydrazide
- 4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Uniqueness
5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide is unique due to the presence of both hydroxyl and bromine substituents, which can significantly influence its reactivity and biological activity. The hydroxyl groups can participate in hydrogen bonding, enhancing its interaction with biological targets, while the bromine atom can be a site for further functionalization through substitution reactions .
Propiedades
IUPAC Name |
5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-10-3-6-13(19)12(7-10)14(20)17-16-8-9-1-4-11(18)5-2-9/h1-8,18-19H,(H,17,20)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNJPPFLPVYSNN-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=C(C=CC(=C2)Br)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-methoxy-5-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6096021.png)
![2-bromo-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B6096027.png)

![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6096056.png)
![(3E)-7-nitro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6096062.png)
![1-[2-[[4-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]imidazolidin-2-one](/img/structure/B6096069.png)
![6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6096077.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6096091.png)

methanone](/img/structure/B6096111.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6096114.png)
![3-(1-but-2-ynoylpiperidin-3-yl)-N-[(2-chlorophenyl)methyl]propanamide](/img/structure/B6096119.png)
![4-({3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid](/img/structure/B6096122.png)
![(5E)-5-[(Z)-2-bromo-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B6096127.png)
